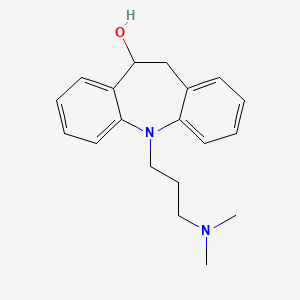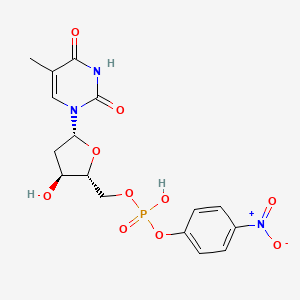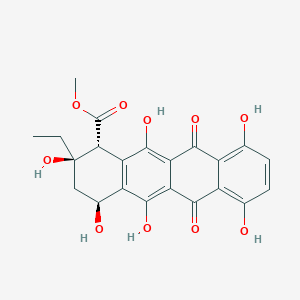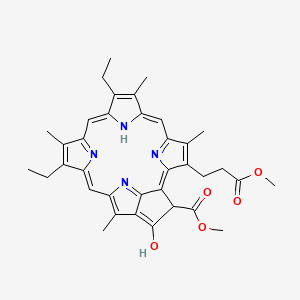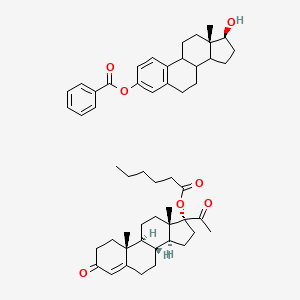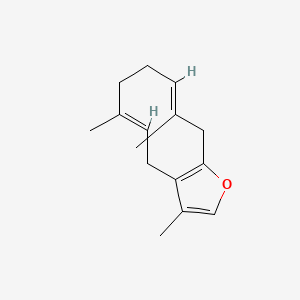
异呋喃二烯
描述
Isofuranodiene is a natural sesquiterpene, primarily found in the essential oil of wild celery (Smyrnium olusatrum L., Apiaceae) . This compound is known for its myrrh-like aroma and has been studied for its various biological activities, including its potential as a botanical insecticide and its protective effects against oxidative stress and inflammation .
科学研究应用
Isofuranodiene has a wide range of scientific research applications:
作用机制
- IFD’s primary targets are not explicitly mentioned in the available literature. However, its protective effects against oxidative stress and inflammatory response in an animal model of ischemic stroke suggest involvement in modulating inflammatory pathways .
- The Anti-Inflammatory Effects of IFD may be mediated through downregulation of pNF-κB protein .
- By inhibiting NF-κB activation, IFD may reduce the expression of pro-inflammatory cytokines (such as IL-1β and TNF-α) and mitigate oxidative stress .
Target of Action
Mode of Action
Result of Action
生化分析
Biochemical Properties
Isofuranodiene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, isofuranodiene has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha . It also affects the expression of nuclear factor kappa B, a protein complex that controls DNA transcription and cell survival . These interactions highlight the compound’s potential in modulating inflammatory responses and protecting against oxidative stress.
Cellular Effects
Isofuranodiene exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to cross the blood-brain barrier, enhancing its neuroprotective potential . Isofuranodiene influences cell signaling pathways by reducing the expression of pro-inflammatory markers and lipid peroxidation indicators . Additionally, it impacts gene expression related to inflammation and oxidative stress, thereby promoting cell survival and function.
Molecular Mechanism
At the molecular level, isofuranodiene exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of pro-inflammatory enzymes and proteins . Isofuranodiene also modulates gene expression by affecting transcription factors such as nuclear factor kappa B . These molecular interactions result in reduced inflammation and oxidative stress, contributing to the compound’s protective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isofuranodiene have been studied over time. The compound has shown stability under certain conditions, but it is susceptible to oxidation and thermal degradation . Long-term studies have demonstrated that isofuranodiene can maintain its biological activity, reducing inflammatory markers and promoting recovery in animal models of ischemic stroke . Its stability and efficacy may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of isofuranodiene vary with different dosages in animal models. At lower doses, it has been observed to reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, isofuranodiene may exhibit toxic effects, including liver damage and altered metabolic functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Isofuranodiene is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate inflammation and oxidative stress . The compound’s metabolism may influence the levels of various metabolites, affecting overall metabolic flux. Understanding these pathways is essential for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.
Transport and Distribution
Within cells and tissues, isofuranodiene is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Isofuranodiene’s hydrophobic nature allows it to accumulate in lipid-rich environments, enhancing its bioavailability and efficacy . These properties are crucial for its therapeutic applications, particularly in targeting specific tissues and organs.
Subcellular Localization
Isofuranodiene’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
准备方法
Isofuranodiene can be isolated from the essential oil of Smyrnium olusatrum through crystallization . The essential oil is first extracted from the plant material, and then isofuranodiene is crystallized and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis . Industrial production methods may involve the encapsulation of isofuranodiene in stable microemulsions to enhance its solubility and stability .
化学反应分析
Isofuranodiene undergoes various chemical reactions, including:
Oxidation: Isofuranodiene can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of isofuranodiene, potentially leading to the formation of less active isomers.
Substitution: Isofuranodiene can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like silver triflate (AgCF3SO3) for chemical stabilization . Major products formed from these reactions include curzerene, a less active isomer of isofuranodiene .
相似化合物的比较
Isofuranodiene is similar to other sesquiterpenes such as germacrone, which is also found in the essential oil of Smyrnium olusatrum . isofuranodiene is unique due to its specific chemical structure and its ability to undergo Cope rearrangement, forming the less active isomer curzerene . This rearrangement and its biological activities distinguish isofuranodiene from other similar compounds.
Similar Compounds
- Germacrone
- Curzerene
Isofuranodiene’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
属性
IUPAC Name |
(5Z,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-4-6-12(2)9-15-14(8-7-11)13(3)10-16-15/h6-7,10H,4-5,8-9H2,1-3H3/b11-7-,12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDXHYHOJPKFEK-ADUATRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C(CC(=CCC1)C)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC2=C(C/C(=C\CC1)/C)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19912-61-9, 57566-47-9 | |
| Record name | Furanodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019912619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofuranodiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057566479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


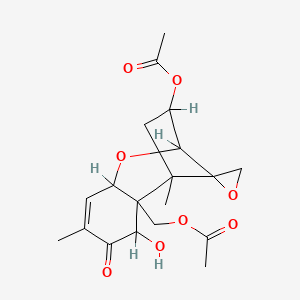
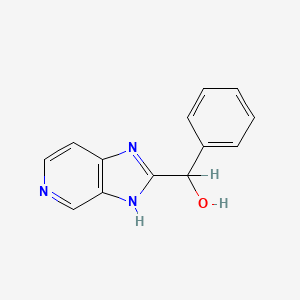

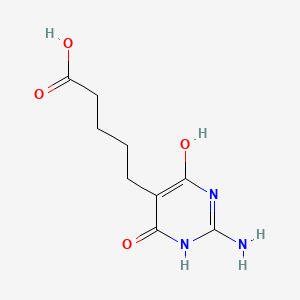
![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)
![(1R,4S,7S,9R)-4-benzyl-9-[(1R,4S,7S,9R)-4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B1212001.png)

